N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide, also known by its CAS number 2034361-50-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds containing the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxicity of several pyrazole derivatives against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The results indicated that specific compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM, suggesting their potential as effective anticancer agents .
Compound | Cell Line | IC50 (μM) |
---|---|---|
7d | MDA-MB-231 | 2.43 |
7h | HepG2 | 4.98 |
10c | MDA-MB-231 | 7.84 |
The biological activity of this compound may be attributed to its ability to inhibit key cellular pathways involved in cancer progression:
- Microtubule Destabilization : Compounds similar to this one have been shown to destabilize microtubules at concentrations around 20 μM, which is critical for cancer cell mitosis .
- Apoptosis Induction : The compound can enhance caspase-3 activity and induce morphological changes in cancer cells at low concentrations (around 1 μM), indicating its role in promoting apoptosis .
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer properties, pyrazole derivatives have been documented for their anti-inflammatory and antimicrobial activities. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and bacterial growth mechanisms.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-9-14(2)23(21-13)11-15-5-7-22(8-6-15)19(24)20-16-3-4-17-18(10-16)26-12-25-17/h3-4,9-10,15H,5-8,11-12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFZFOXTAUBZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.